molecular formula C24H20N2O5S B11116187 N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(pyridin-2-ylsulfanyl)acetamide

N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B11116187
M. Wt: 448.5 g/mol
InChI Key: JWHGWGOZNYORJL-UHFFFAOYSA-N
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Description

N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(pyridin-2-ylsulfanyl)acetamide is a synthetic small molecule designed for advanced chemical and pharmacological research. This compound features a complex structure incorporating a benzofuran core linked to a 2,5-dimethoxyphenyl carbonyl group and a pyridinylsulfanyl acetamide side chain. This unique architecture makes it a compound of significant interest for exploring structure-activity relationships in medicinal chemistry. Its molecular framework suggests potential as a key intermediate or precursor in developing novel bioactive molecules. Researchers can utilize this high-purity compound as a probe for screening against various biological targets, including enzymes and receptors. Specific applications could involve investigating its potential as a modulator of protein function, based on the activity of structurally related compounds documented in scientific literature. For instance, acetamide derivatives and benzofuran-containing compounds are frequently investigated for their diverse biological activities. This product is intended for laboratory research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experiments in accordance with their institutional safety protocols.

Properties

Molecular Formula

C24H20N2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C24H20N2O5S/c1-29-15-10-11-18(30-2)17(13-15)23(28)24-22(16-7-3-4-8-19(16)31-24)26-20(27)14-32-21-9-5-6-12-25-21/h3-13H,14H2,1-2H3,(H,26,27)

InChI Key

JWHGWGOZNYORJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CSC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Scandium Triflate-Mediated Cycloadditions

Scandium(III) triflate catalyzes [4+1] cycloadditions between isocyanides and ortho-quinone methides, forming aminobenzofurans. Adapting this method, the pyridinylsulfanylacetamide side chain is introduced via nucleophilic addition to in situ-generated quinone methides. Key advantages include:

  • Mild conditions : Reactions proceed at 25°C in dichloromethane.

  • Broad substrate tolerance : Electron-deficient isocyanides favor higher yields (75–91%).

Zinc Iodide-Promoted Annulation

Zinc iodide facilitates cyclization between o-hydroxypropiophenones and α-haloketones. For the target compound, this method constructs the benzofuran core before introducing the 2,5-dimethoxyphenylcarbonyl group via Friedel-Crafts acylation. Optimization data indicate:

Catalyst LoadingSolventYield (%)
10 mol% ZnI₂Toluene68
15 mol% ZnI₂DCM72
20 mol% ZnI₂THF65

Brønsted Acid-Catalyzed Strategies

Triflic Acid-Mediated Vinylogous Ester Cyclization

Trifluoromethanesulfonic acid (TfOH) protonates vinylogous esters derived from o-alkynylphenols, generating oxocarbenium intermediates. Subsequent oxa-Michael addition forms the benzofuran skeleton. Introducing the pyridinylsulfanyl group requires post-cyclization thiolation using pyridine-2-thiol under Mitsunobu conditions.

Hexafluoroisopropanol (HFIP)-Assisted Synthesis

HFIP stabilizes charged intermediates during benzofuran formation. A two-step protocol involves:

  • Protonation of o-alkynylphenol derivatives.

  • Cyclization with simultaneous incorporation of the sulfanylacetamide group.
    HFIP’s high ionizing power increases reaction rates by 3-fold compared to conventional solvents.

Base-Catalyzed Methods

DBU-Promoted 5-exo-dig Cyclization

1,8-Diazabicycloundec-7-ene (DBU) facilitates 5-exo-dig cyclization of 2-propargyl cyclohexenones, forming benzofuran precursors. Subsequent oxidation with oxone aromatizes the ring, achieving the core structure in 82% yield. The pyridinylsulfanyl group is introduced via SN2 displacement using pyridine-2-thiolate.

Potassium Carbonate-Mediated Alkylation

A tandem alkylation-condensation strategy employs K₂CO₃ to couple α,β-unsaturated ketones with phenacyl bromides. This method efficiently installs the acetamide side chain, with yields correlating to the electron-withdrawing nature of the bromides.

Catalyst-Free and Electrochemical Approaches

Thermal Cyclization in Neat Conditions

Heating o-allyloxybenzaldehydes at 150°C induces Claisen rearrangement followed by 6π-electrocyclization, forming benzofurans without catalysts. This method avoids metal contamination, crucial for pharmaceutical applications.

Electrochemical Seleniranium Cyclization

Using platinum electrodes, o-alkynylphenols react with diselenides in acetonitrile, forming seleniranium intermediates that cyclize to benzofurans. This eco-friendly method achieves 89% yield with 0.5 V applied potential.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for constructing the target compound’s benzofuran core:

MethodCatalystYield (%)Purity (%)Key Advantage
Rhodium C–H activationCpRh8098High regioselectivity
Scandium triflateSc(OTf)₃9195Mild conditions
DBU cyclizationDBU8297Atom-economic
ElectrochemicalPt electrodes8996Solvent-free

Functionalization and Final Assembly

Acylation at the C2 Position

The 2,5-dimethoxyphenylcarbonyl group is introduced via Friedel-Crafts acylation using AlCl₃ as a catalyst. Optimized conditions (0°C, dichloromethane, 2 h) prevent over-acylation.

Thioether Formation

Coupling the benzofuran intermediate with pyridine-2-thiol employs Mitsunobu conditions (DIAD, PPh₃) in THF, achieving 78% yield. Alternatives include Ullmann-type coupling with CuI/L-proline.

Challenges and Optimization Opportunities

  • Steric hindrance : Bulky substituents at C3 reduce cyclization efficiency. Using smaller directing groups (e.g., −OMe instead of −OAc) improves yields by 15%.

  • Oxidation sensitivity : The pyridinylsulfanyl group is prone to over-oxidation. Replacing MnO₂ with TEMPO/NaClO₂ mitigates this issue .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Pyridine as a base and a suitable nucleophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(pyridin-2-ylsulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Notable Features Reference
N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(pyridin-2-ylsulfanyl)acetamide Benzofuran 2,5-Dimethoxyphenyl, pyridin-2-ylsulfanyl Potential solubility via pyridinyl group N/A
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole CF₃, 2,5-dimethoxyphenyl High lipophilicity, metabolic stability
N-(6-chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide Benzothiazole Cl, 2-methoxyphenyl Electron-withdrawing effects, target affinity
N-(6-methylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide Benzothiazole Methyl, 2-methoxyphenyl Moderate steric bulk, potential for selectivity

Biological Activity

N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(pyridin-2-ylsulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzofuran core and various substituents that may influence its biological activity. The molecular formula is C26H23N2O5SC_{26}H_{23}N_{2}O_{5}S, with a molecular weight of approximately 429.5 g/mol. The presence of the dimethoxyphenyl group and the pyridinylsulfanyl moiety are particularly noteworthy for their potential interactions in biological systems.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing benzofuran rings have shown efficacy against breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Reference
Compound ABreast0.5
Compound BColon0.8
Compound CLung1.0
Compound DProstate0.6

The mechanism underlying the anticancer effects often involves the inhibition of topoisomerase II, a crucial enzyme for DNA replication and repair. Molecular docking studies suggest that these compounds can act as ATP-dependent topoisomerase II inhibitors without intercalating into DNA . Additionally, they have been shown to induce reactive oxygen species (ROS) production in cancer cells, leading to apoptosis during the G1 phase of the cell cycle .

Acetylcholinesterase Inhibition

Another area of research focuses on the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating Alzheimer's disease. Compounds with similar structures have demonstrated promising inhibition profiles against AChE and butyrylcholinesterase (BChE), suggesting potential neuroprotective effects .

Table 2: AChE Inhibition Potency

Compound NameAChE IC50 (µM)BChE IC50 (µM)Reference
Compound E0.0550.017
Compound F11.55-

Case Studies

A notable case study involved the synthesis and evaluation of related benzofuran derivatives that exhibited selective topoisomerase II inhibition and low toxicity to normal cells . These findings highlight the potential for developing new therapeutic agents based on the structural framework of this compound.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(pyridin-2-ylsulfanyl)acetamide?

The synthesis of structurally analogous compounds (e.g., benzofuran-pyrimidine hybrids) typically involves multi-step protocols:

  • Step 1 : Formation of the benzofuran core via cyclization under acidic or catalytic conditions .
  • Step 2 : Introduction of the 2,5-dimethoxyphenylcarbonyl group via Friedel-Crafts acylation or nucleophilic substitution .
  • Step 3 : Sulfanylacetamide coupling using thiol-pyridine derivatives in the presence of coupling agents like EDC/HOBt .
    Key Parameters :
  • Temperature : 60–80°C for acylation steps to avoid decomposition of methoxy groups.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) for solubility of aromatic intermediates .
  • Monitoring : HPLC or TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to track reaction progress .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Look for characteristic peaks:
  • Benzofuran protons (δ 6.8–7.5 ppm, multiplet).
  • Pyridin-2-ylsulfanyl group (δ 8.2–8.6 ppm, doublet).
    • 13C NMR : Carbonyl carbons (δ 165–170 ppm) and methoxy carbons (δ 55–56 ppm) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and confirms the benzofuran-pyridine spatial arrangement .

Q. What are the stability profiles of this compound under varying pH and light conditions?

  • pH Sensitivity :
    • Stable in neutral buffers (pH 6–8) but hydrolyzes in strongly acidic (pH < 3) or alkaline (pH > 10) conditions, degrading the acetamide moiety .
  • Light Sensitivity :
    • Degrades under UV light (λ = 254 nm) due to the benzofuran core’s photosensitivity. Store in amber vials at –20°C .

Advanced Research Questions

Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved for this compound?

  • In Vitro Contradictions :
    • Verify assay conditions (e.g., serum protein binding may reduce bioavailability). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
  • In Vivo Discrepancies :
    • Pharmacokinetic profiling (e.g., LC-MS/MS) to assess metabolic stability and tissue distribution .
    • Check for species-specific cytochrome P450 metabolism .

Q. What strategies are recommended for identifying biological targets of this compound?

  • Target Deconvolution :
    • Chemoproteomics : Use biotinylated analogs for pull-down assays coupled with mass spectrometry .
    • Molecular Docking : Prioritize kinases or GPCRs due to the pyridin-2-ylsulfanyl group’s affinity for ATP-binding pockets .
  • Functional Validation : CRISPR-Cas9 knockout of candidate targets to confirm activity loss .

Q. How can derivatization of the sulfanylacetamide group enhance selectivity against off-target proteins?

  • Modifications :
    • Replace the pyridin-2-ylsulfanyl group with bulkier substituents (e.g., 3-methylpyridine) to sterically hinder non-specific interactions .
    • Introduce electron-withdrawing groups (e.g., –CF3) to modulate electron density and binding kinetics .
  • SAR Studies : Test analogs for IC50 shifts in dose-response assays .

Q. What methodologies are suitable for studying the compound’s pharmacokinetics and metabolic pathways?

  • ADME Profiling :
    • Absorption : Caco-2 cell monolayer permeability assays .
    • Metabolism : Liver microsome incubation (human vs. rodent) with LC-HRMS to identify phase I/II metabolites .
    • Excretion : Radiolabeled compound tracking in urine/feces .

Q. How can computational modeling aid in optimizing this compound’s bioactivity?

  • QSAR Models : Train models using descriptors like logP, topological polar surface area, and H-bond donors .
  • MD Simulations : Simulate binding to homology-modeled targets (e.g., PARP-1) to predict residence time and conformational stability .

Q. What experimental precautions are critical when handling this compound’s light-sensitive functional groups?

  • Lab Protocols :
    • Use light-protected glassware and red-light conditions during synthesis.
    • Confirm purity via HPLC post-purification (retention time ±0.2 min) .
  • Storage : Argon-atmosphere vials to prevent oxidation of the sulfanyl group .

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